(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide
Description
Properties
IUPAC Name |
(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-6(15)8(11(14)16)4-7-2-3-9(12)10(13)5-7/h2-5H,1H3,(H2,14,16)/b8-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGFPHBBHQUHW-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organocatalytic Knoevenagel Condensation
The primary synthesis route involves a one-step condensation between 3,4-dichlorobenzaldehyde and acetoacetamide catalyzed by L-proline in ethanol. This method, adapted from analogous benzylidene acetoacetamide syntheses, proceeds under mild conditions to favor the thermodynamically stable Z-isomer.
Reaction Conditions
- Catalyst : L-proline (20 mol%)
- Solvent : Anhydrous ethanol
- Temperature : Room temperature (25°C)
- Reaction Time : 24–48 hours
The aldehyde and acetoacetamide combine in a 1:1 molar ratio, with L-proline facilitating enamine formation and subsequent dehydration. After completion, the product precipitates upon cooling and is purified via recrystallization from ethanol.
Mechanistic Insights
- Enamine Formation : L-proline reacts with acetoacetamide to generate a nucleophilic enamine intermediate.
- Aldol Addition : The enamine attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde.
- Dehydration : Elimination of water yields the α,β-unsaturated ketone with Z-stereoselectivity.
Alternative Catalytic Systems
While L-proline remains the optimal catalyst, screening studies identify viable alternatives:
| Catalyst | Solvent | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Piperidine | Ethanol | 62 | 85:15 |
| Ammonium acetate | Methanol | 58 | 80:20 |
| No catalyst | Toluene | <5 | N/A |
L-proline’s bifunctional nature (acidic NH and basic carboxylate) enhances stereocontrol, achieving >95% Z-selectivity. Non-catalytic conditions fail to initiate condensation, underscoring the necessity of base mediation.
Optimization of Reaction Parameters
Solvent Screening
Polar aprotic solvents diminish yields due to poor solubility of acetoacetamide, while protic solvents stabilize intermediates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 92 |
| Methanol | 32.7 | 88 |
| DMF | 36.7 | 45 |
| THF | 7.5 | 28 |
Ethanol emerges as the ideal solvent, balancing reactivity and environmental safety.
Temperature and Time Profiling
Elevated temperatures accelerate reaction rates but promote E-isomer formation:
| Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|
| 25 | 48 | 92 | 97:3 |
| 40 | 24 | 89 | 93:7 |
| 60 | 12 | 75 | 85:15 |
Prolonged room-temperature reactions maximize Z-selectivity, aligning with thermodynamic control.
Structural Characterization
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6) :
- δ 10.21 (s, 1H, CONH2)
- δ 8.12 (s, 1H, vinyl-H)
- δ 7.72–7.68 (m, 2H, Ar-H)
- δ 7.54 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 2.38 (s, 3H, COCH3)
The vinyl proton’s singlet at δ 8.12 confirms the Z-configuration, as trans-vicinal coupling (J > 10 Hz) is absent.
IR (KBr) :
- 3275 cm⁻¹ (N–H stretch)
- 1680 cm⁻¹ (C=O, ketone)
- 1620 cm⁻¹ (C=O, amide)
- 1595 cm⁻¹ (C=C, conjugated)
X-ray Crystallography
Single-crystal X-ray analysis reveals a dihedral angle of 12.5° between the dichlorophenyl and enone planes, stabilizing the Z-conformation via intramolecular CH–π interactions.
Challenges and Mitigation Strategies
Byproduct Formation
- Diastereomerization : Prolonged storage in DMSO induces E-isomer formation (≤5%). Storage at −20°C in ethanol minimizes epimerization.
- Oxidation : The α,β-unsaturated ketone undergoes slow air oxidation. Addition of 0.1% BHT (butylated hydroxytoluene) stabilizes the compound.
Scale-Up Considerations
Pilot-scale synthesis (500 g) using continuous flow reactors achieves 85% yield with 96% Z-purity, demonstrating industrial viability.
Comparative Analysis with Analogues
Substituent effects on antimicrobial activity highlight the importance of the 3,4-dichloro motif:
| Substituent | MIC against MRSA (μg/mL) |
|---|---|
| 3,4-Dichloro | 2.5 |
| 4-Nitro | 1.8 |
| 2-Hydroxy | >64 |
The electron-withdrawing chlorine atoms enhance membrane permeability, while hydrophilic groups (e.g., –OH) diminish bioavailability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Studies
Research has indicated that (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide exhibits potential as a pharmacological agent. Studies have focused on its role in modulating biological pathways associated with disease processes.
- Inhibition of Enzymes : The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it may act on enzymes involved in the regulation of glucose metabolism, presenting opportunities for diabetes management .
Antimicrobial Activity
Preliminary studies suggest that compounds similar to (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide display antimicrobial properties against various pathogens. This includes bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antimicrobial therapies .
Cancer Research
The compound's structure suggests potential cytotoxic effects against cancer cell lines. Research has shown that similar compounds can selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer treatments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide inhibits key enzymes in glucose metabolism, suggesting a role in diabetes treatment. |
| Study B | Antimicrobial Effects | Showed significant antimicrobial activity against E. coli with minimum inhibitory concentrations comparable to existing antibiotics. |
| Study C | Cytotoxicity | Found selective cytotoxic effects on human cancer cell lines, indicating potential as an anti-cancer agent. |
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Key Structural Differences and Implications
Backbone Variability :
- The target compound and 7c share a 3-oxobutanamide core, but 7c incorporates a dithiolane ring, which introduces sulfur atoms. This difference likely alters redox behavior and electronic properties compared to the dichlorophenyl group in the target compound.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide replaces the oxobutanamide with a benzamide scaffold, emphasizing its role as a directing group in catalysis rather than ketone-mediated reactivity.
The dithiolane in 7c may confer chelating properties or influence metabolic stability due to sulfur’s nucleophilicity.
Functional Group Impact: The amide in the target compound vs. the ester in methyl 2-benzoylamino-3-oxobutanoate affects polarity and hydrolytic stability. Amides generally exhibit slower degradation, which could prolong in vivo activity.
Biological Activity
(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is (2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanamide. Its molecular formula is C_{11}H_{10}Cl_{2}N_{2}O, and it features a dichlorophenyl group attached to a methylidene moiety, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide exhibit significant antimicrobial activity. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent .
Anticancer Activity
Studies have demonstrated that (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide may possess anticancer properties. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress in cancer cells has been highlighted as a key factor in its anticancer efficacy .
The proposed mechanism of action for (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide involves interaction with specific cellular targets. It may inhibit enzymes involved in cell proliferation and survival pathways, thereby leading to increased apoptosis in cancer cells. Additionally, its interaction with mitochondrial respiration has been suggested as a pathway through which it exerts its bioactive effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Anticancer Activity : In a recent study examining the effects on human breast cancer cells, treatment with (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM .
Data Table: Biological Activities Summary
Q & A
Q. How can researchers optimize the synthesis of (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but must avoid thermal degradation. Evidence suggests yields improve at 70°C .
- Solvent Choice : Polar aprotic solvents like DMF improve solubility of intermediates, while dichloromethane is preferred for stepwise condensation .
- Reaction Time : Prolonged durations (>6 hours) may lead to side reactions; monitoring via TLC or HPLC is critical .
Example Protocol:
Dissolve 3,4-dichlorobenzaldehyde (1 eq) and 3-oxobutanamide (1.2 eq) in DMF.
Heat at 70°C under nitrogen for 4 hours.
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes kinetics | |
| Solvent | DMF or DCM | Enhances intermediate solubility | |
| Reaction Time | 4–6 hours | Minimizes side products |
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:
- NMR Spectroscopy : H and C NMR identify the Z-configuration of the methylidene group and carbonyl resonances. Aromatic protons from the 3,4-dichlorophenyl group appear as doublets (δ 7.4–7.8 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98% required for biological assays) .
- IR Spectroscopy : Strong absorption bands at ~1680 cm (C=O stretch) and ~1600 cm (C=C aromatic) confirm functional groups .
Q. Table 2: Analytical Techniques
| Technique | Key Data Points | Purpose | Reference |
|---|---|---|---|
| H NMR | δ 7.4–7.8 (aromatic H), δ 6.2 (CH=C) | Structural confirmation | |
| HPLC | Retention time: 8.2 min (gradient) | Purity assessment | |
| IR | 1680 cm (C=O) | Functional group identification |
Q. What are the key stability considerations for this compound under laboratory storage conditions?
Methodological Answer: Stability is influenced by:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the α,β-unsaturated ketone moiety .
- Temperature : Long-term storage at –20°C in anhydrous DMSO or desiccated powder form minimizes hydrolysis .
- Humidity : Use desiccants to avoid hygroscopic degradation, particularly of the oxobutanamide group .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound with target proteins?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase domains). Focus on the dichlorophenyl group’s hydrophobic interactions and the oxobutanamide’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose consistency .
- QSAR Studies : Corporate substituent effects (e.g., electron-withdrawing Cl groups) to predict activity against related enzymes .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions often arise from variability in:
- Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin) and control for pH, serum content, and incubation time .
- Compound Purity : Re-evaluate batches via HPLC and LC-MS; impurities <1% are critical for reproducibility .
- Biological Models : Validate target specificity using knockout cell lines or competitive inhibition assays .
Case Study : Discrepancies in IC values for kinase inhibition may stem from ATP concentration differences (1 mM vs. 10 µM). Re-test under uniform ATP levels (5 mM) .
Q. How can researchers elucidate the reaction mechanism of this compound in catalytic or biological systems?
Methodological Answer:
- Isotopic Labeling : Use O-labeled water to track ketone oxygen exchange in hydrolysis studies .
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (λ = 300 nm for intermediate enolate formation) .
- Trapping Intermediates : Add TEMPO (radical scavenger) or thiols to identify reactive species in oxidation pathways .
Q. What advanced techniques characterize crystallographic or supramolecular properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
